4'-Chloro-3'-nitroacetophenone

Description

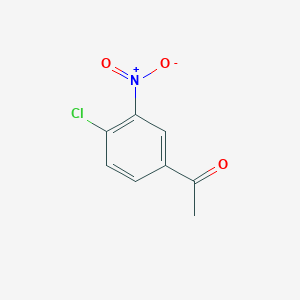

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVPHFIFGUWSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022228 | |

| Record name | 4'-Chloro-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-65-6 | |

| Record name | 1-(4-Chloro-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3'-nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloro-3'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloro-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-3'-NITROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV85F2ZXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Chloro-3'-nitroacetophenone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Chloro-3'-nitroacetophenone

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and key applications, grounding theoretical knowledge in practical, field-proven insights.

This compound (CAS No. 5465-65-6) is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its molecular architecture, featuring a ketone, a nitro group, and a chlorine atom on a benzene ring, offers multiple reaction sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an invaluable precursor for pharmaceuticals, agrochemicals, and dyes.[1][2] The interplay between the electron-withdrawing acetyl and nitro groups and the deactivating but ortho-, para-directing chloro group governs its reactivity, enabling chemists to construct complex molecular frameworks with high precision.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its application in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Structural and General Data

The key identifiers and structural information for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [3] |

| Synonyms | 4-Acetyl-1-chloro-2-nitrobenzene, 2-Chloro-5-acetylnitrobenzene | [3] |

| CAS Number | 5465-65-6 | [4] |

| Molecular Formula | C₈H₆ClNO₃ | [4] |

| Molecular Weight | 199.59 g/mol | [4] |

| Appearance | Tan or light yellow crystalline powder | [1][5] |

| Melting Point | 99-101 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; sparingly soluble in water. | [6] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a distinct fingerprint of the molecule's functional groups. Key absorptions include a strong, sharp peak for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.[7] Two prominent peaks corresponding to the nitro (NO₂) group are also present: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be visible.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by signals in the aromatic region and a singlet for the acetyl methyl protons. The acetyl (COCH₃) protons appear as a singlet around δ 2.6-2.7 ppm. The three aromatic protons will appear downfield (δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing acetyl and nitro groups.[5][9] The proton ortho to the nitro group is expected to be the most deshielded.

-

¹³C NMR : The carbon spectrum will show a signal for the carbonyl carbon around δ 196-197 ppm, and a signal for the methyl carbon around δ 27 ppm.[5][10] The aromatic carbons will resonate in the δ 120-150 ppm range, with their exact shifts influenced by the attached substituents.

-

Synthesis Protocol: Electrophilic Aromatic Substitution

The most direct and common method for preparing this compound is through the electrophilic nitration of its precursor, 4'-chloroacetophenone. The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. Since the acetyl group is a moderately deactivating group and the chloro group is a weakly deactivating group, the directing effects compete. However, the position ortho to the chlorine and meta to the acetyl group is sterically unhindered and electronically favored, leading to the desired product.

Workflow for Synthesis

Sources

- 1. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4′-氯-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 4'-Chloro-3'-nitroacetophenone: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4'-Chloro-3'-nitroacetophenone, identified by its CAS number 5465-65-6, is a highly functionalized aromatic ketone that has emerged as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its strategic placement of a chloro, a nitro, and an acetyl group on the benzene ring imparts a unique and versatile reactivity profile. This guide, intended for chemists and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and analytical characterization to its applications as a precursor for complex, biologically active molecules. The inherent electronic properties of the substituents make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of heterocyclic compounds such as quinoxalines.[2]

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 5465-65-6 | [3] |

| Molecular Formula | C₈H₆ClNO₃ | [3][4] |

| Molecular Weight | 199.59 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 99-101 °C | [2] |

| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [4] |

| Synonyms | 5-Acetyl-2-chloronitrobenzene | [3] |

The molecule's structure, with its distinct functional groups, is the primary determinant of its chemical behavior.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct route to this compound is through the electrophilic aromatic substitution, specifically the nitration, of 4'-chloroacetophenone.[6] The presence of the acetyl group, a deactivating meta-director, and the chloro group, a deactivating ortho-, para-director, results in the regioselective introduction of the nitro group at the 3'-position.

Mechanism of Nitration

The nitration proceeds via a well-established electrophilic aromatic substitution mechanism.[7][8][9]

-

Formation of the Nitronium Ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic Attack: The π-electron system of the 4'-chloroacetophenone ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the ring and yielding the final product.

Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism for the nitration of an aromatic ring.

Experimental Protocol: Nitration of 4'-Chloroacetophenone

This protocol details a laboratory-scale synthesis of this compound.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids.[1][10][11] It is imperative to perform this procedure in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][13] An emergency eyewash and safety shower must be readily accessible.

Materials:

-

4'-Chloroacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add 25 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.[14] Stir gently to ensure homogeneity. Caution: This mixing process is highly exothermic.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 0.1 mol of 4'-chloroacetophenone.

-

Cooling: Cool the flask containing the 4'-chloroacetophenone in an ice-salt bath to a temperature between 0 and 5 °C.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 4'-chloroacetophenone solution. Maintain the reaction temperature below 10 °C throughout the addition.[15]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with constant stirring. A yellow solid precipitate will form.

-

Isolation of the Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude this compound can be purified by recrystallization from ethanol to yield a light yellow crystalline solid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups:

-

The Nitro Group: This powerful electron-withdrawing group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution.[16] It can also be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.

-

The Chloro Group: The chlorine atom is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution.[6] More importantly, its position ortho to the nitro group makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

-

The Acetyl Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, oxidation, and condensation reactions at the α-carbon.[16][17] The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon.

This multifaceted reactivity makes this compound a valuable precursor for a range of more complex molecules.

Reactivity Hotspots of this compound

Caption: Key reaction sites on this compound.

Application in the Synthesis of Quinoxaline Derivatives

A significant application of this compound in drug discovery is its use as a starting material for the synthesis of quinoxaline derivatives.[2] Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[18]

The synthesis typically involves the reduction of the nitro group of this compound to an amine, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol provides a general procedure for the synthesis of a quinoxaline derivative from this compound.

Step 1: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl) portion-wise while stirring.

-

Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Extraction: Extract the product, 3'-amino-4'-chloroacetophenone, with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Condensation to Form the Quinoxaline Ring

-

Reaction Setup: Dissolve the synthesized 3'-amino-4'-chloroacetophenone and a 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl) in a suitable solvent like ethanol or acetic acid.[19][20]

-

Catalysis: A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Heating: Heat the mixture to reflux for a few hours.

-

Isolation: Upon cooling, the quinoxaline derivative often precipitates out of the solution and can be collected by filtration.

-

Purification: The product can be further purified by recrystallization.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis.[13]

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (around 2.6 ppm) and three signals in the aromatic region (between 7.5 and 8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear downfield (around 195 ppm), while the aromatic carbons will resonate in the 120-150 ppm range. The methyl carbon will be observed upfield (around 27 ppm).

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 199 and 201 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺), leading to the formation of the benzoyl cation.[21][22]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity, stemming from the interplay of its chloro, nitro, and acetyl functional groups, allows for the strategic and controlled synthesis of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely utilize this versatile compound in their pursuit of novel pharmaceuticals and other valuable chemical entities. As with any chemical synthesis, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for successful and safe experimentation.

References

-

East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Link

-

AWS. (2024). Mixed Nitrating Acid, Less Than 50% (HNO3) Safety Data Sheet. Link

-

Nitration reaction safety. (2024, June 7). YouTube. Link

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. Link

-

GOV.UK. Nitric acid - Incident management. Link

-

University of Washington. NITRIC ACID SAFETY. Link

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Unlocking Synthesis: The Role of 4-Nitroacetophenone in Organic Chemistry. Link

-

Organic Syntheses. o-NITROACETOPHENONE. Link

-

ResearchGate. General synthetic pathway for the synthesis of quinoxaline derivatives. Link

-

Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry. Link

-

BenchChem. (2025). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. Link

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Link

-

CK-12 Foundation. (2026). Electrophilic Substitution Reactions - Haloarenes. Link

-

Wikipedia. Electrophilic aromatic substitution. Link

-

Organic Syntheses. Acetophenone, m-nitro-. Link

-

BenchChem. (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone. Link

-

Organic Chemistry Portal. Quinoxaline synthesis. Link

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Link

-

Google Patents. A kind of preparation method of nitroacetophenone. Link

-

ACG Publications. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Link

-

Sigma-Aldrich. This compound 99%. Link

-

Oriental Journal of Chemistry. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Link

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

-

The Royal Society of Chemistry. Supporting information. Link

-

Research India Publications. A green synthesis of quinoxaline derivatives & their biological actives. Link

-

Sigma-Aldrich. This compound 99%. Link

-

GSRS. This compound. Link

-

Chemguide. mass spectra - fragmentation patterns. Link

-

Gordon College. Nitration of Substituted Aromatic Rings and Rate Analysis. Link

-

University of Arizona. Interpretation Mass spectral interpretation is not a trivial process. Link

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Link

-

Gordon College. Green microwave nitration as an undergraduate organic chemistry lab procedure. Link

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link

-

Sciencemadness Wiki. (2015). Nitrating mixture. Link

-

ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Link

-

Sigma-Aldrich. This compound 99%. Link

-

Lab Pro Inc. This compound, 25G - C2321-25G. Link

-

PubChem. This compound. Link

-

Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". Link

Sources

- 1. eastharbourgroup.com [eastharbourgroup.com]

- 2. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. youtube.com [youtube.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. acgpubs.org [acgpubs.org]

- 20. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 21. asdlib.org [asdlib.org]

- 22. whitman.edu [whitman.edu]

physical properties of 4'-Chloro-3'-nitroacetophenone

An In-depth Technical Guide to the Physical Properties of 4'-Chloro-3'-nitroacetophenone

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes empirical data with established chemical principles to offer practical, field-proven insights.

Introduction: Significance and Application

This compound (CAS No. 5465-65-6) is a polysubstituted aromatic ketone. Its molecular architecture, featuring an acetyl group, a chloro substituent, and a nitro group, makes it a versatile precursor for a wide range of more complex molecules.[1][2] The electron-withdrawing nature of these substituents activates the aromatic ring for certain reactions and provides multiple sites for synthetic modification. It is a crucial starting reagent in the synthesis of various heterocyclic compounds, including quinoxaline derivatives with potential antibacterial activity, and serves as an intermediate in the production of dyes and agrochemicals.[1][2] Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The primary identifiers and structural details for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethanone | [3] |

| CAS Number | 5465-65-6 | [4] |

| Molecular Formula | C₈H₆ClNO₃ | [3] |

| Molecular Weight | 199.59 g/mol | [4] |

| Canonical SMILES | CC(=O)c1ccc(Cl)c(c1)=O | [4] |

| InChI Key | YEVPHFIFGUWSMG-UHFFFAOYSA-N |[4] |

The molecule's structure is key to understanding its reactivity and physical characteristics.

Caption: Chemical Structure of this compound.

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its state, handling requirements, and purification methods such as recrystallization.

Table 2: Physical Properties of this compound

| Property | Value | Comments and Insights | Source(s) |

|---|---|---|---|

| Appearance | Light yellow to tan crystalline powder | The color can vary based on purity; trace impurities may impart a more intense yellow or tan hue. | [5][6] |

| Melting Point | 99 - 101 °C | This is the most consistently reported range for high-purity samples. Wider ranges or lower values may indicate the presence of impurities, which cause melting point depression. | [4][5] |

| Boiling Point | ~160 °C (estimate) | This value is a rough estimate and likely corresponds to the boiling point under reduced pressure, as significant decomposition would be expected at the atmospheric boiling point. | [5] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, methanol. | While specific quantitative data is sparse, its bromo-analog is soluble in polar organic solvents.[7] Its structure suggests poor aqueous solubility due to the hydrophobic aromatic ring and good solubility in moderately polar organic solvents capable of solvating the ketone and nitro groups. |[7] |

Spectroscopic and Spectrometric Profile

Spectroscopic analysis provides an atomic- and molecular-level fingerprint, essential for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are dictated by the strong electron-withdrawing effects of the acetyl, nitro, and chloro substituents.

-

¹H NMR: The three aromatic protons are chemically distinct and would appear as downfield signals due to the deshielding effect of the electron-withdrawing groups.[8] The acetyl methyl group will appear as a singlet further upfield.

-

δ ~8.3-8.5 ppm (d, 1H): The proton ortho to the nitro group (at C-2') is expected to be the most deshielded.

-

δ ~8.0-8.2 ppm (dd, 1H): The proton ortho to the acetyl group (at C-6') will be significantly deshielded and coupled to its neighbors.

-

δ ~7.7-7.9 ppm (d, 1H): The proton ortho to the chlorine atom (at C-5') will be the least deshielded of the aromatic protons.

-

δ ~2.7 ppm (s, 3H): The methyl protons of the acetyl group.

-

-

¹³C NMR: The carbon signals are also influenced by substituent effects.

-

δ ~195-197 ppm: Carbonyl carbon (C=O).

-

δ ~124-150 ppm: Aromatic carbons, with carbons attached to substituents (C-1', C-3', C-4') showing distinct shifts.

-

δ ~27 ppm: Acetyl methyl carbon.

-

Caption: Influence of electron-withdrawing groups on proton NMR shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.[9]

-

~1700 cm⁻¹ (strong): A strong, sharp peak for the carbonyl (C=O) stretch of the ketone.[10]

-

~1600-1450 cm⁻¹: Aromatic C=C in-ring stretching vibrations.[11]

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are typically very strong and reliable diagnostic peaks.[10]

-

~850-550 cm⁻¹: C-Cl stretching vibration.[11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion (M⁺·): A peak corresponding to the molecular weight (m/z ≈ 199, with a characteristic M+2 peak at ~201 due to the ³⁷Cl isotope) should be observable.

-

Base Peak ([M-15]⁺): The most common fragmentation pathway for acetophenones is the loss of the methyl radical (·CH₃) to form a highly stable acylium cation.[12] Therefore, the base peak (most intense peak) is expected at m/z ≈ 184 (and 186 for the ³⁷Cl isotopologue). This fragment's high stability is a key diagnostic feature.[13]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a critical, first-line assessment of compound purity. Impurities typically cause a depression and broadening of the melting range.[14]

Objective: To accurately determine the melting range of a solid sample of this compound using a capillary melting point apparatus.

Materials:

-

This compound (dry, powdered sample)

-

Capillary melting point tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula and watch glass

Methodology:

Caption: Standard experimental workflow for melting point measurement.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[15] If the crystals are large, gently crush them into a fine powder on a watch glass using a spatula.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.[15]

-

Packing the Sample: To pack the sample tightly into the sealed end, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface. The bouncing action will compact the solid. Repeat until a packed column of 1-2 mm in height is achieved.[15] A properly packed sample is crucial for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[16]

-

Rapid Initial Heating: If the approximate melting point is known (literature value ~99 °C), set the apparatus to heat rapidly to a temperature about 15-20 °C below this value. This saves time.

-

Slow Heating and Observation: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is essential for thermal equilibrium and an accurate reading.

-

Recording the Melting Range: Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely into a clear liquid.

-

-

Reporting: The melting point should be reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 99.5 - 100.5 °C).

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a robust foundation for working with this compound. By understanding its physical properties and the principles behind their determination, researchers can better design experiments, troubleshoot issues, and ensure the quality and integrity of their scientific work.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Determination of Melting Points. (n.d.). Manheim Central School District. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR]. [Link]

-

SIELC Technologies. (2018, February 16). This compound. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. [Link]

-

University of Arizona. (n.d.). Interpretation Mass spectral interpretation. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

ResearchGate. (2023, March 14). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol?[Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University. (n.d.). IR Chart. [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4′-氯-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

- 5. This compound | 5465-65-6 [chemicalbook.com]

- 6. This compound CAS#: 5465-65-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asdlib.org [asdlib.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

4'-Chloro-3'-nitroacetophenone molecular structure and weight

An In-Depth Technical Guide to 4'-Chloro-3'-nitroacetophenone

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, including its molecular structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described methodologies are robust and self-validating. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for the effective utilization of this versatile chemical building block.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 5465-65-6) is a substituted aromatic ketone that serves as a highly valuable precursor in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring an acetyl group, a chloro substituent, and a nitro group on a benzene ring, offers multiple reaction sites for chemical modification. This trifunctionality makes it a strategic starting material in diverse fields, most notably in the development of pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] It is also employed in the production of specialized dyes and pigments.[1]

The presence of the electron-withdrawing nitro and acetyl groups, meta to each other, and the ortho/para-directing but deactivating chloro group, creates a unique electronic landscape on the aromatic ring. Understanding this interplay is critical for predicting reactivity and designing successful synthetic routes, a core theme that will be explored in the subsequent sections.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the structural and physical characteristics of this compound.

Structural Identification

The unambiguous identification of this compound is established through its standardized chemical identifiers. The IUPAC name is 1-(4-chloro-3-nitrophenyl)ethanone.[2] Its molecular formula is C₈H₆ClNO₃.[1][2]

Caption: Molecular structure of 1-(4-chloro-3-nitrophenyl)ethanone.

Physicochemical Data

The key quantitative properties of this compound are summarized below. These parameters are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 5465-65-6 | [1][2] |

| Molecular Weight | 199.59 g/mol | [1][2] |

| Monoisotopic Mass | 199.0036207 Da | [2] |

| Appearance | Tan or light yellow crystalline powder/solid | [1][3] |

| Melting Point | 94-101 °C | [1][4] |

| Molecular Formula | C₈H₆ClNO₃ | [1][2][5] |

| SMILES | CC(=O)C1=CC(=C(C=C1)Cl)[O-] | [2] |

| InChIKey | YEVPHFIFGUWSMG-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Electrophilic Nitration

The most common and industrially relevant method for preparing this compound is through the electrophilic aromatic substitution of 4'-chloroacetophenone.[6][7]

Mechanistic Rationale

The choice of this pathway is dictated by the directing effects of the substituents on the starting material, 4'-chloroacetophenone.

-

Acetyl Group (-COCH₃): This is a meta-directing, deactivating group. It withdraws electron density from the aromatic ring, making substitution slower and directing the incoming electrophile to the meta positions (C3' and C5').

-

Chloro Group (-Cl): This is an ortho, para-directing, deactivating group. While it deactivates the ring through induction, it directs incoming electrophiles to the ortho (C3') and para (C4') positions via resonance.

When both groups are present, their directing effects are combined. The acetyl group strongly directs meta (to C3'), and the chloro group directs ortho (also to C3'). These effects are reinforcing, leading to the regioselective formation of the 3'-nitro product. The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Experimental Workflow

This protocol is a self-validating system, where successful execution and subsequent analytical characterization confirm the reaction's efficacy.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Reagents & Equipment:

-

4'-Chloroacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol or Isopropanol (for recrystallization)

-

Crushed Ice

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

Procedure:

-

Vessel Preparation: In a three-neck flask, place 4'-chloroacetophenone (1.0 equivalent).

-

Dissolution: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) while stirring, ensuring the internal temperature remains between 0-5 °C. Stir until all solid has dissolved.

-

Nitrating Mixture Addition: In the dropping funnel, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. This step is highly exothermic; efficient cooling is critical to prevent side reactions and ensure safety.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a tan or light yellow crystalline solid.[1][3]

-

Drying: Dry the purified product under vacuum.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step. The following analytical techniques are standard for the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms in the molecule. The spectrum should show a singlet for the methyl protons (-CH₃) and distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments. The spectrum will show signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.[8]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks should be observed for the carbonyl (C=O) stretch of the ketone, and strong stretches corresponding to the symmetric and asymmetric vibrations of the nitro group (N-O).[2][9]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (199.59 g/mol ), taking into account the isotopic pattern of chlorine.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate whose utility is derived from its unique trifunctionalized structure. A firm grasp of its physicochemical properties, combined with a mechanistically sound approach to its synthesis and rigorous analytical confirmation, enables chemists to leverage its full potential in the design and execution of complex molecular syntheses. The protocols and data presented in this guide offer a validated framework for the safe and effective use of this important chemical compound.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: SIELC Technologies URL: [Link]

-

Title: 1-(4-Chloro-3-nitrophenyl)ethanone Source: CAS Common Chemistry URL: [Link]

-

Title: this compound - Optional[13C NMR] Source: SpectraBase URL: [Link]

-

Title: Acetophenone, m-nitro- Source: Organic Syntheses Procedure URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5465-65-6 [chemicalbook.com]

- 4. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

- 5. 4’-Chloro-3’-nitroacetophenone | SIELC Technologies [sielc.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(5465-65-6) IR Spectrum [chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Solubility of 4'-Chloro-3'-nitroacetophenone in Organic Solvents for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for 4'-Chloro-3'-nitroacetophenone

This compound is a versatile intermediate compound with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a ketone, a nitro group, and a chlorinated aromatic ring, provides a unique scaffold for the development of novel molecules. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and the formulation of final products. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers and drug development professionals to harness its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | [2][3][4] |

| Molecular Weight | 199.59 g/mol | [2][3][4] |

| Appearance | Tan crystalline powder | [1] |

| Melting Point | 99-101 °C | [3][4] |

| CAS Number | 5465-65-6 | [2][3][4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains both polar and nonpolar regions, leading to a nuanced solubility profile.

-

Polar Moieties : The ketone (C=O) and nitro (NO₂) groups are strongly polar and capable of participating in dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.[6]

-

Nonpolar Moiety : The chlorophenyl ring is predominantly nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents. Its solubility in water is expected to be low due to the hydrophobic nature of the substituted benzene ring.[7]

The process of dissolution involves overcoming the crystal lattice energy of the solid solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.[8][9][10] A favorable dissolution process occurs when the energy released from solvation compensates for the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of specific quantitative solubility data for this compound, this section provides a robust and reliable experimental protocol based on the widely accepted shake-flask method.[3][4][11] This method allows for the determination of the thermodynamic solubility of a compound at a given temperature.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

II. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

III. Detailed Procedure

-

Preparation of Saturated Solution :

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solid :

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

-

Quantification :

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Determine the concentration of this compound in the diluted solutions using a suitable analytical method.

-

UV-Vis Spectroscopy : If the compound has a distinct chromophore, create a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) : Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Generate a calibration curve with standards of known concentrations to accurately determine the concentration in the filtrate.

-

-

-

Calculation of Solubility :

-

Using the determined concentration of the diluted filtrate and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Selection of Organic Solvents

The choice of solvent is critical for any solubility study. The following table provides a list of common organic solvents with varying polarities that can be used to establish a comprehensive solubility profile for this compound.

| Solvent | Polarity Index | Type | Expected Solubility |

| Hexane | 0.1 | Nonpolar | Low |

| Toluene | 2.4 | Nonpolar | Moderate |

| Diethyl Ether | 2.8 | Nonpolar | Moderate to Good |

| Ethyl Acetate | 4.4 | Polar Aprotic | Good |

| Acetone | 5.1 | Polar Aprotic | Good |

| Isopropanol | 3.9 | Polar Protic | Moderate to Good |

| Ethanol | 4.3 | Polar Protic | Good |

| Methanol | 5.1 | Polar Protic | Good |

| Acetonitrile | 5.8 | Polar Aprotic | Good |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very Good |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Good |

Conclusion

References

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. chem.ws [chem.ws]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scilit.com [scilit.com]

A Spectroscopic Guide to 4'-Chloro-3'-nitroacetophenone: Structure Elucidation Through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-nitroacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the preparation of various pharmaceutical and biologically active compounds.[1][2] Its molecular structure, characterized by an acetophenone core functionalized with both a chloro and a nitro group on the phenyl ring, presents a unique electronic environment. Understanding the precise structural features of this molecule is paramount for predicting its reactivity and for the unambiguous characterization of its derivatives. This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5465-65-6, Molecular Formula: C8H6ClNO3, Molecular Weight: 199.59 g/mol ), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3] The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with related structures, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Spectroscopic Correlation

The structural arrangement of substituents on the aromatic ring dictates the spectroscopic fingerprint of this compound. The acetyl group, the nitro group, and the chlorine atom are all electron-withdrawing, which significantly influences the chemical shifts of the aromatic protons and carbons.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the substituents deshields the aromatic protons, shifting them downfield.[4]

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |

| 1 | ~2.7 | Singlet (s) | - | CH₃ (H-8) |

| 2 | ~7.7 | Doublet (d) | ~8.5 | H-5' |

| 3 | ~8.2 | Doublet of doublets (dd) | ~8.5, ~2.2 | H-6' |

| 4 | ~8.5 | Doublet (d) | ~2.2 | H-2' |

Interpretation:

-

Methyl Protons (H-8): A singlet peak is expected around δ 2.7 ppm, characteristic of the methyl group attached to a carbonyl carbon. This is consistent with data from similar acetophenones like 4-nitroacetophenone (δ 2.68 ppm).[5]

-

Aromatic Protons (H-2', H-5', H-6'): The three aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm).

-

H-5': This proton is ortho to the chlorine and meta to both the acetyl and nitro groups. It is expected to be a doublet due to coupling with H-6' (³J ≈ 8.5 Hz).

-

H-6': This proton is ortho to the acetyl group and meta to the chlorine and nitro groups. It will be the most deshielded of the three due to the strong electron-withdrawing effect of the adjacent acetyl group. It should appear as a doublet of doublets, coupling with both H-5' (³J ≈ 8.5 Hz) and H-2' (⁴J ≈ 2.2 Hz).

-

H-2': This proton is ortho to the nitro group and meta to the acetyl and chloro groups. The strong deshielding effect of the nitro group will shift this proton significantly downfield. It is expected to be a doublet due to the smaller meta-coupling with H-6' (⁴J ≈ 2.2 Hz).

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.[6]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~27 | CH₃ |

| ~126 | C-2' |

| ~131 | C-6' |

| ~132 | C-5' |

| ~133 | C-4' |

| ~139 | C-1' |

| ~148 | C-3' |

| ~195 | C=O |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically around δ 195 ppm, which is characteristic for aromatic ketones.[5]

-

Aromatic Carbons (C-1' to C-6'): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-1', C-3', C-4') will be significantly deshielded. The carbon bearing the nitro group (C-3') is expected to be highly deshielded.

-

Methyl Carbon (CH₃): The methyl carbon will have the most upfield chemical shift, expected around δ 27 ppm.[5]

A literature reference for the ¹³C NMR spectrum of this compound has been published, which can be consulted for experimental values.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| ~1700 | C=O Stretch | Carbonyl (ketone) |

| 1600-1450 | C=C Stretch | Aromatic ring |

| ~1530 and ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) |

| ~1250 | C-N Stretch | Aryl-NO₂ |

| ~850 | C-Cl Stretch | Aryl-Cl |

Interpretation:

The IR spectrum of this compound will be dominated by several strong absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone.[9] Two other prominent bands are expected for the nitro group (NO₂): an asymmetric stretching vibration around 1530 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region, often around 850 cm⁻¹. Spectra for this compound are available in databases like SpectraBase.[3][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. Electron Ionization (EI) is a common technique for this type of molecule.[11]

Expected Mass Spectrum Data (Electron Ionization)

| m/z | Interpretation |

| 199/201 | Molecular ion peak [M]⁺• (with ³⁵Cl/³⁷Cl isotope pattern) |

| 184/186 | [M - CH₃]⁺ |

| 154/156 | [M - NO₂]⁺ |

| 138/140 | [M - COCH₃ - O]⁺ or [M - NO₂ - O]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺• at m/z 199. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2] peak will be observed at m/z 201 with about one-third the intensity of the m/z 199 peak.

Fragmentation Pathway:

The primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methyl group (alpha-cleavage), resulting in a prominent acylium ion at m/z 43 ([CH₃CO]⁺) and a fragment at m/z 184/186 corresponding to the loss of a methyl radical ([M - CH₃]⁺). Another significant fragmentation is the loss of the nitro group (NO₂), leading to a fragment at m/z 154/156. Further fragmentation of the aromatic ring structure can also occur.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine being used.

NMR Data Acquisition Workflow

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[13]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~240 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[14]

FT-IR Data Acquisition Workflow

-

Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[15]

-

Film Deposition: Apply a drop of the solution to an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound.[15]

-

Background Spectrum: Place an empty, clean salt plate in the spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.[13]

-

Sample Spectrum: Place the sample plate in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[13]

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks.

Mass Spectrometry Data Acquisition Workflow

-

Sample Introduction: Introduce a small amount of the sample (sub-microgram) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.[16]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI) to generate positively charged ions (molecular ions and fragment ions).[17][18]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[16]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative intensity of each ion. Analyze the molecular ion peak and the major fragment ions to confirm the structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carbonyl, nitro), and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and the development of new chemical entities derived from this important synthetic intermediate.

References

-

Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

(n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Chromedia. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Mass Spec Explained. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Missouri-St. Louis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

Powers Group, University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

Hunt, I. R. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4′-クロロ-3′-ニトロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

- 3. This compound | C8H6ClNO3 | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. measurlabs.com [measurlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Synthesis of 4'-Chloro-3'-nitroacetophenone

<_ 2_0_1_4_9_2_9_7_7_5_5_4 />

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-Chloro-3'-nitroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document delves into the theoretical underpinnings of the nitration of 4-chloroacetophenone, offers a detailed, field-proven experimental protocol, and outlines essential safety, purification, and characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical transformation.

Introduction: Strategic Importance of this compound

This compound (CAS No. 5465-65-6) is a versatile chemical building block.[2] Its molecular structure, featuring a halogen, a nitro group, and a ketone, provides multiple reactive sites for further chemical modification. This trifunctional nature makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] For instance, it serves as an intermediate in the synthesis of 4-chloro-3-nitrostyrene and has been utilized in the preparation of quinoxaline derivatives with potential antibacterial activity.[3]

The Chemistry of Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-chloroacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically, nitration. The core of this transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

The Nitronium Ion: The Key Electrophile

The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects of Substituents

The regioselectivity of the nitration—that is, the position where the nitro group attaches to the benzene ring—is governed by the electronic effects of the substituents already present on the 4-chloroacetophenone ring: the acetyl group (-COCH₃) and the chlorine atom (-Cl).

-

The Acetyl Group (-COCH₃): This group is a moderate deactivator and a meta-director.[4] Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.

-

The Chlorine Atom (-Cl): Chlorine is also a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when the attack occurs at these positions.[5]

When both groups are present, their directing effects are combined. The acetyl group at position 1 directs the incoming nitro group to position 3 (meta). The chlorine at position 4 directs to positions 2 and 6 (ortho to the chlorine). The position meta to the acetyl group (position 3) is the most favorable site for nitration, as it is the least deactivated position.

Experimental Protocol: A Validated Approach

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| 4-Chloroacetophenone | 98% purity |

| Fuming Nitric Acid | 90% |

| Concentrated Sulfuric Acid | 98% |